Chroman-5-ylmethanamine

Neuroprotection Oxidative stress Chroman SAR

Chroman-5-ylmethanamine (IUPAC: 3,4-dihydro-2H-chromen-5-ylmethanamine; CAS 1550666-99-3) is a heterocyclic primary amine belonging to the aminomethyl chroman positional isomer family. It features a bicyclic chroman core (benzene ring fused to a tetrahydropyran) with a methanamine (-CH₂NH₂) substituent at the 5-position of the aromatic ring.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B13345611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChroman-5-ylmethanamine
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC=C2OC1)CN
InChIInChI=1S/C10H13NO/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1,3,5H,2,4,6-7,11H2
InChIKeyOOSYIPBHQFCHRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chroman-5-ylmethanamine CAS 1550666-99-3: Positional Isomer Identity, Physicochemical Profile, and Procurement Baseline


Chroman-5-ylmethanamine (IUPAC: 3,4-dihydro-2H-chromen-5-ylmethanamine; CAS 1550666-99-3) is a heterocyclic primary amine belonging to the aminomethyl chroman positional isomer family. It features a bicyclic chroman core (benzene ring fused to a tetrahydropyran) with a methanamine (-CH₂NH₂) substituent at the 5-position of the aromatic ring [1]. Its molecular formula is C₁₀H₁₃NO, molecular weight 163.22 g/mol, with computed XLogP3 of 1.1, topological polar surface area of 35.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond [1]. The compound is commercially supplied as a building block at 97% purity (free base) with limited vendor availability .

Why Chroman-5-ylmethanamine Cannot Be Replaced by Its 2-, 6-, 7-, or 8-Positional Isomers in Research and Development


Positional isomerism in the aminomethyl chroman series is not a trivial structural variation; it fundamentally alters pharmacophoric geometry, electronic distribution, and biological target engagement. In chroman-2-ylmethanamine, the aminomethyl group resides on the saturated pyran ring adjacent to the ring oxygen, positioning it within a well-characterized D2 and 5-HT1A agonist pharmacophore [1]. In contrast, the 5-aminomethyl substituent projects from the aromatic ring at a markedly different vector angle and electronic environment, historically associated with neuroprotective/antioxidant mechanisms rather than direct GPCR agonism [2][3]. These regioisomers cannot be interchanged in structure-activity relationship (SAR) campaigns without risking loss of target engagement or introduction of undesired polypharmacology. Furthermore, computed physicochemical properties—including logP, predicted pKa, and boiling point—diverge measurably across positional isomers, affecting formulation, salt selection, and purification workflow decisions during scale-up.

Chroman-5-ylmethanamine: Quantified Differentiation Evidence Against Closest Positional Isomer Comparators


Neuroprotective Potency: 5-Substituted Chroman Derivatives vs. 2-Substituted Analogs in HT22 Hippocampal Neuronal Oxytosis Assay

In a direct head-to-head study within the same laboratory and assay system, 5-substituted chroman derivatives displayed neuroprotective EC₅₀ values comparable to or distinct from their 2-substituted counterparts depending on the heterocycle attached. The 5-substituted isoxazole derivative 29 achieved an EC₅₀ of 245 ± 38 nM in glutamate-challenged HT22 hippocampal neurons, while the best 2-substituted analogue (compound 3, bearing a 3,4-dimethoxyphenyl-1,2,4-oxadiazole) exhibited an EC₅₀ of 254 ± 65 nM [1]. Critically, the 5-substituted triazole analogue 24 (EC₅₀ = 801 ± 229 nM) was entirely non-cytotoxic at all tested concentrations, whereas the equipotent isoxazole 29 was cytotoxic above 1 μM—demonstrating that the 5-position scaffold can be tuned for a wider therapeutic window through heterocycle selection [1]. An earlier study confirmed that among 2- and 5-substituted chroman/catechol hybrids, the 5-substituted caffeic acid amides 12 and 16 and the dihydrostilbene analogue 24 were the most potent against both H₂O₂-induced DNA damage (Jurkat T cells, comet assay) and glutamate-induced oxytosis (HT22 cells) [2].

Neuroprotection Oxidative stress Chroman SAR

Isoxazole-Chroman Neuroprotective SAR: 5-(Chroman-5-yl)-isoxazoles vs. (Chroman-2-yl)-isoxazoles

A follow-up study systematically compared 3- and 5-substituted (chroman-5-yl)-isoxazoles against (chroman-2-yl)-isoxazoles, all synthesized via copper(I)-catalyzed azide-alkyne cycloaddition. The vast majority of new chroman analogues displayed EC₅₀ values below 1 μM in the HT22 oxytosis assay and lacked cytotoxicity [1]. Within this library, the 3-aryl-5-(chroman-5-yl)-isoxazoles 17 and 18, along with the bis-chroman 20, achieved the highest neuroprotective activity with EC₅₀ values of approximately 0.3 μM—superior to other (chroman-5-yl) and (chroman-2-yl)-isoxazole regioisomers tested in the same study [1]. This demonstrates that the 5-position attachment on the chroman ring, when coupled with a 3-aryl isoxazole, yields an optimized neuroprotective pharmacophore that outperforms both alternative chroman attachment points and alternative isoxazole substitution patterns within the same chemical series.

Neuroprotection Isoxazole Click chemistry

Receptor Pharmacology Divergence: 5-Aminomethyl vs. 2-Aminomethyl Chroman Engagement of CNS GPCR Targets

The 2-aminomethyl chroman scaffold has been extensively validated as a high-affinity 5-HT1A and D2 receptor pharmacophore. The clinical candidate BAY x 3702 (repinotan HCl), a chroman-2-ylmethyl-amino derivative, exhibits a Ki of 0.19 nM at 5-HT1A (calf hippocampus), 0.24 nM (rat cortex), and 0.25–0.4 nM (human recombinant 5-HT1A), with functional IC₅₀ of 1.9 nM in forskolin-stimulated adenylate cyclase assays [1]. Its binding profile extends to D2 (Ki = 48 nM), D4 (Ki = 91 nM), alpha-1 (Ki = 6 nM), and alpha-2 (Ki = 7 nM) receptors [1]. In contrast, the 5-aminomethyl chroman series has not produced characterized high-affinity GPCR ligands in the primary literature; instead, its derivatives consistently demonstrate neuroprotective and antioxidant mechanisms independent of direct 5-HT1A or D2 receptor engagement [2][3]. This pharmacological divergence means that the 5-isomer is the appropriate choice when receptor-mediated serotonergic or dopaminergic activity must be avoided (e.g., in non-CNS or antioxidant-focused programs), while the 2-isomer is required for classical GPCR-targeted CNS drug discovery.

5-HT1A receptor D2 receptor GPCR pharmacology

Predicted Physicochemical Property Variation Across Chroman Methanamine Positional Isomers

Computed and predicted physicochemical properties diverge measurably across the chroman methanamine positional isomer series, affecting solubility, salt formation, chromatographic behavior, and formulation strategy. Chroman-5-ylmethanamine has a computed XLogP3 of 1.1 and a topological polar surface area (TPSA) of 35.3 Ų [1]. The 2-position isomer (chroman-2-ylmethanamine, CAS 3990-59-8) has a predicted pKa of 9.14 ± 0.29 and boiling point of 279.0 ± 9.0 °C . The 7-position isomer (CAS 1501255-85-1) has a predicted pKa of 9.30 ± 0.29 and boiling point of 293.6 ± 9.0 °C . The 8-position isomer (CAS 933727-40-3) shows a predicted pKa of 9.48 ± 0.29 and boiling point of 296.3 ± 19.0 °C . The progressive increase in predicted pKa from the 2-position (9.14) through the 7-position (9.30) to the 8-position (9.48) reflects the changing electronic environment of the amine as the substituent moves around the chroman ring system—directly impacting protonation state at physiological pH, salt screen outcomes, and reversed-phase HPLC retention.

Physicochemical properties pKa Lipophilicity

Commercial Availability and Relative Procurement Scarcity of Chroman-5-ylmethanamine vs. 2- and 6-Position Isomers

Chroman-5-ylmethanamine (CAS 1550666-99-3) exhibits markedly lower commercial availability and higher unit pricing compared to the more abundantly supplied 2- and 6-position isomers, reflecting differences in synthetic accessibility and market demand. The 5-isomer is listed at $1,535 per gram (97% purity, free base) from a specialty building block supplier . In contrast, chroman-2-ylmethanamine (CAS 3990-59-8) is priced at approximately £155 per gram (~$200 USD) from major catalog suppliers, with bulk pricing as low as $75 for 5g quantities of the hydrochloride salt . Chroman-6-ylmethylamine (CAS 55746-21-9, 97% purity) is available at $83.90 per 100 mg from mainstream research chemical suppliers . The 7-isomer hydrochloride (CAS 2703757-04-2, 95% purity) is offered at ¥189,000 per 100 mg (~$1,300) from Japanese specialty suppliers, indicating similarly constrained availability . This supply landscape means that the 5-position isomer carries a significant procurement premium and longer lead times, which must be factored into project planning and budget allocation.

Chemical procurement Building block Supplier comparison

Optimal Application Scenarios for Chroman-5-ylmethanamine Based on Quantified Differentiation Evidence


Neuroprotective Lead Generation Targeting Oxidative Stress-Induced Neuronal Damage (HT22 Oxytosis Model)

Chroman-5-ylmethanamine is the optimal building block for synthesizing chroman-isoxazole and chroman-triazole hybrid libraries aimed at neuroprotection. The evidence demonstrates that 3-aryl-5-(chroman-5-yl)-isoxazoles achieve EC₅₀ values as low as ~0.3 μM in the HT22 oxytosis assay with no observed cytotoxicity [1], outperforming both 2-substituted chroman analogues and alternative isoxazole regioisomers within the same comparative library. Researchers developing neuroprotective agents for stroke, Parkinson's disease, or Alzheimer's disease should prioritize the 5-isomer to access this empirically validated SAR sweet spot. The tunability between isoxazole (high potency, concentration-limited cytotoxicity) and triazole (moderate potency, full safety) attachments further enables therapeutic window optimization directly from the 5-aminomethyl handle [2].

Antioxidant Pharmacophore Development Requiring Absence of Serotonergic/Dopaminergic GPCR Activity

For programs where 5-HT1A, D2, or alpha-adrenergic receptor engagement constitutes an exclusion criterion, chroman-5-ylmethanamine provides a chroman-based胺 scaffold that lacks the well-characterized GPCR pharmacophore inherent to the 2-aminomethyl isomer. The 2-position scaffold (as exemplified by BAY x 3702) delivers sub-nanomolar 5-HT1A agonism (Ki = 0.19–0.58 nM) and nanomolar D2/alpha-1 binding [3], which would confound interpretation of efficacy in non-GPCR-targeted programs. The 5-isomer's derivatives have not demonstrated such GPCR activity in published studies, instead consistently operating through antioxidant and neuroprotective mechanisms [1][2]. This makes chroman-5-ylmethanamine the building block of choice for target-agnostic phenotypic screening campaigns focused on oxidative stress or mitochondrial dysfunction.

Diversity-Oriented Synthesis Libraries Exploiting Regioisomeric Chemical Space

The 5-aminomethyl substituent projects from the aromatic ring of the chroman core at a vector angle and electronic environment distinct from the 2-, 6-, 7-, and 8-isomers [4]. This altered geometry enables access to chemical space that is complementary to—and not redundant with—libraries built from the more common 2-aminomethyl chroman. Medicinal chemistry groups conducting scaffold-hopping exercises or building comprehensive chroman-based compound collections for high-throughput screening should include the 5-isomer to maximize three-dimensional pharmacophore coverage. The relatively low XLogP3 (1.1) and moderate TPSA (35.3 Ų) of the 5-isomer [4] also predict favorable solubility and permeability characteristics within lead-like chemical space.

Copper-Catalyzed Click Chemistry Conjugation Platforms

The primary amine of chroman-5-ylmethanamine serves as a robust synthetic handle for generating terminal alkyne or azide precursors required for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The published synthesis of 20 chroman-isoxazole conjugates via this route [1] validates the compatibility of the 5-aminomethyl chroman core with click chemistry conditions. This application scenario is particularly relevant for chemical biology groups constructing chroman-based activity-based probes, PROTAC linker attachment points, or bioconjugate libraries where the 5-position attachment geometry may confer advantages in ternary complex formation or target engagement.

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